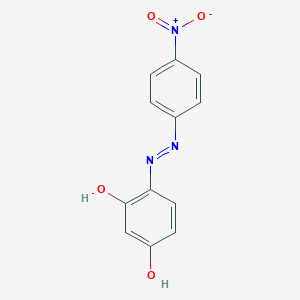
Cerium tin oxide (CeSnO4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium tin oxide (CeSnO4) is a ceramic material that has been gaining attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a combination of cerium and tin, which are both rare earth elements. Cerium tin oxide has a high melting point and is known for its excellent thermal stability, electrical conductivity, and optical properties. In
作用機序
The mechanism of action of cerium tin oxide is complex and depends on the specific application. In catalysis, cerium tin oxide acts as a catalyst by providing active sites for the reactants to bind and undergo chemical reactions. In energy storage, cerium tin oxide acts as an electrode material by storing and releasing lithium ions during the charging and discharging cycles. In optoelectronics, cerium tin oxide acts as a transparent conducting oxide by allowing light to pass through while conducting electricity. In biomedical applications, cerium tin oxide can act as a drug delivery system by releasing drugs in a controlled manner, or as a contrast agent by enhancing the contrast in medical imaging.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cerium tin oxide are not well understood, and more research is needed in this area. However, some studies have suggested that cerium tin oxide nanoparticles may have cytotoxic effects on certain cells, such as lung cells and liver cells. Other studies have suggested that cerium tin oxide nanoparticles may have antioxidant properties and can scavenge free radicals in the body.
実験室実験の利点と制限
One of the main advantages of using cerium tin oxide in lab experiments is its unique properties, such as its high thermal stability, electrical conductivity, and optical properties. This makes it a versatile material that can be used in various applications. However, one of the limitations of using cerium tin oxide in lab experiments is its cost, as rare earth elements are expensive and not readily available.
将来の方向性
There are many potential future directions for cerium tin oxide research, including:
1. Further exploration of its catalytic activity in various reactions, such as the oxidation of carbon monoxide and the reduction of nitrogen oxides.
2. Investigation of its potential as an electrode material in advanced energy storage systems, such as solid-state batteries.
3. Development of new optoelectronic devices that utilize cerium tin oxide as a transparent conducting oxide.
4. Exploration of its potential as a drug delivery system for targeted and controlled drug release.
5. Investigation of its potential as a contrast agent in medical imaging, such as magnetic resonance imaging (MRI) and computed tomography (CT) scans.
6. Further study of its biochemical and physiological effects, particularly its cytotoxicity and antioxidant properties.
In conclusion, cerium tin oxide is a versatile material with unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications. However, its potential as a catalyst, energy storage material, transparent conducting oxide, drug delivery system, and contrast agent make it an exciting area of research for scientists and engineers.
合成法
Cerium tin oxide can be synthesized through various methods, including solid-state reaction, co-precipitation, hydrothermal synthesis, and sol-gel method. The solid-state reaction involves heating the cerium oxide and tin oxide at high temperatures to form cerium tin oxide. Co-precipitation involves mixing cerium and tin salts in a solution and then precipitating them using a base. Hydrothermal synthesis involves heating the reactants in a high-pressure vessel at high temperatures and pressures. The sol-gel method involves the formation of a gel-like substance from the reactants, which is then heated to form cerium tin oxide.
科学的研究の応用
Cerium tin oxide has a wide range of potential applications in various fields, including catalysis, energy storage, optoelectronics, and biomedical applications. In catalysis, cerium tin oxide has been shown to exhibit excellent catalytic activity in various reactions, such as the oxidation of carbon monoxide and the reduction of nitrogen oxides. In energy storage, cerium tin oxide has been studied as an electrode material in lithium-ion batteries due to its high capacity and stability. In optoelectronics, cerium tin oxide has been used as a transparent conducting oxide in solar cells and other electronic devices. In biomedical applications, cerium tin oxide has been explored as a potential drug delivery system and as a contrast agent in medical imaging.
特性
CAS番号 |
53169-23-6 |
|---|---|
製品名 |
Cerium tin oxide (CeSnO4) |
分子式 |
Ba.H2-O4-S |
分子量 |
274.83 g/mol |
IUPAC名 |
cerium(3+);oxygen(2-);tin(4+) |
InChI |
InChI=1S/Ce.O.Sn/q+3;-2;+4 |
InChIキー |
OTUHBRHHGINIPS-UHFFFAOYSA-N |
SMILES |
[O-2].[Sn+4].[Ce+3] |
正規SMILES |
[O-2].[Sn+4].[Ce+3] |
その他のCAS番号 |
53169-23-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



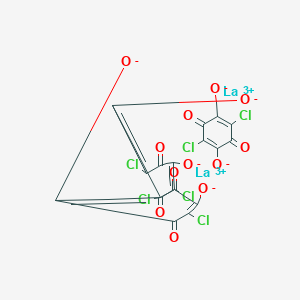
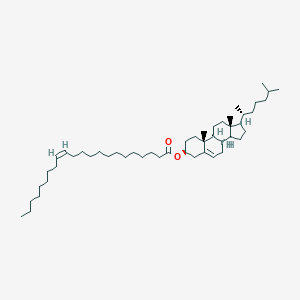






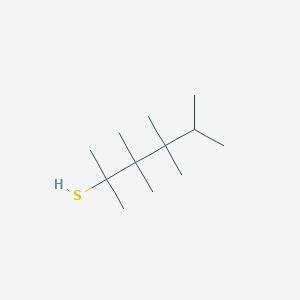
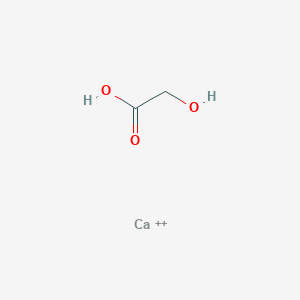
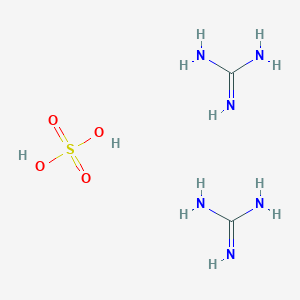
![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)

